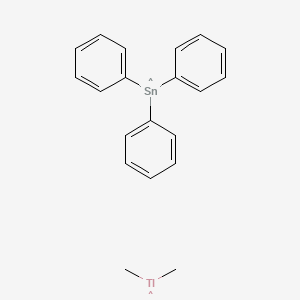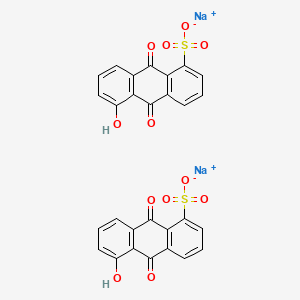
1-Anthracenesulfonic acid, 5-hydroxy-9,10-dihydro-9,10-dioxo-, disodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Anthracenesulfonic acid, 5-hydroxy-9,10-dihydro-9,10-dioxo-, disodium salt is a chemical compound with the molecular formula C14H6Na2O7S. It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and contains sulfonic acid and hydroxy groups. This compound is known for its applications in various scientific fields due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 1-Anthracenesulfonic acid, 5-hydroxy-9,10-dihydro-9,10-dioxo-, disodium salt typically involves the sulfonation of anthracene followed by oxidation and subsequent neutralization with sodium hydroxide. The industrial production methods may vary, but they generally follow these steps:
Sulfonation: Anthracene is treated with sulfuric acid to introduce the sulfonic acid group.
Oxidation: The sulfonated anthracene is then oxidized using an oxidizing agent such as potassium permanganate or nitric acid to form the quinone structure.
Neutralization: The resulting product is neutralized with sodium hydroxide to form the disodium salt.
Analyse Des Réactions Chimiques
1-Anthracenesulfonic acid, 5-hydroxy-9,10-dihydro-9,10-dioxo-, disodium salt undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert it back to its hydroquinone form.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
This compound has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and dyes.
Biology: It serves as a staining agent in biological studies to visualize cellular components.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Anthracenesulfonic acid, 5-hydroxy-9,10-dihydro-9,10-dioxo-, disodium salt involves its ability to interact with various molecular targets. The sulfonic acid and hydroxy groups allow it to form hydrogen bonds and interact with enzymes and proteins, affecting their function. The quinone structure also enables it to participate in redox reactions, influencing cellular processes.
Comparaison Avec Des Composés Similaires
1-Anthracenesulfonic acid, 5-hydroxy-9,10-dihydro-9,10-dioxo-, disodium salt can be compared with other similar compounds such as:
1-Anthraquinonesulfonic acid: Similar structure but lacks the hydroxy group.
9,10-Anthraquinone-2-sulfonic acid: Different position of the sulfonic acid group.
Anthraquinone-2-sulfonic acid sodium salt: Similar sulfonic acid group but different overall structure.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and applications.
Propriétés
Numéro CAS |
65520-52-7 |
|---|---|
Formule moléculaire |
C28H14Na2O12S2 |
Poids moléculaire |
652.5 g/mol |
Nom IUPAC |
disodium;5-hydroxy-9,10-dioxoanthracene-1-sulfonate |
InChI |
InChI=1S/2C14H8O6S.2Na/c2*15-9-5-1-3-7-11(9)13(16)8-4-2-6-10(21(18,19)20)12(8)14(7)17;;/h2*1-6,15H,(H,18,19,20);;/q;;2*+1/p-2 |
Clé InChI |
UDLJGIHSWWNXIW-UHFFFAOYSA-L |
SMILES canonique |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C(=CC=C3)S(=O)(=O)[O-].C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C(=CC=C3)S(=O)(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{1-Hydroxy-2-[(pentan-3-yl)amino]butyl}benzene-1,2-diol](/img/structure/B14482609.png)
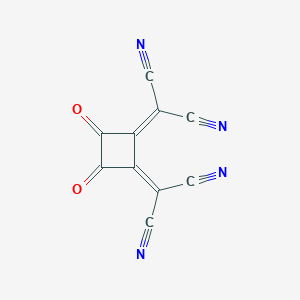

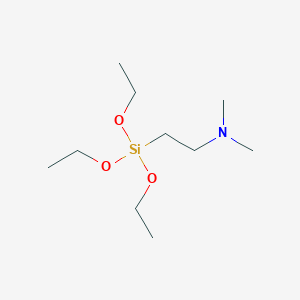

![2,6-Di-tert-butyl-4-{[(pyridin-2-yl)sulfanyl]methyl}phenol](/img/structure/B14482647.png)
![1,4-Diphenyl-2,3-dioxabicyclo[2.2.2]octa-5,7-diene](/img/structure/B14482652.png)
![Bicyclo[4.1.0]hept-1(6)-ene](/img/structure/B14482663.png)

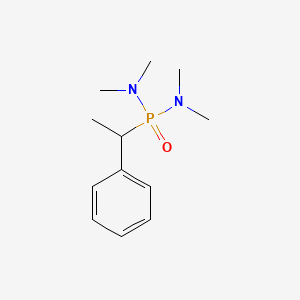
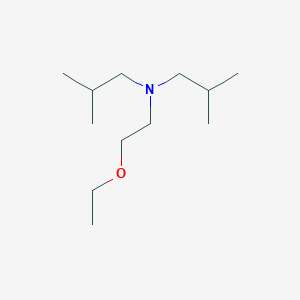
![Methanone, (2-methylbenzo[b]thien-3-yl)phenyl-](/img/structure/B14482690.png)

